molecular formula C6H6Li2NO3PS B12767147 Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate CAS No. 119395-98-1

Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate

Cat. No.: B12767147
CAS No.: 119395-98-1
M. Wt: 217.1 g/mol
InChI Key: VHOIERFAFNXXLK-UHFFFAOYSA-L
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Description

Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus and sulfur atoms bonded together, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate typically involves the formation of a P-S bond using appropriate phosphorus and sulfur reagents. One common method involves the reaction of a phosphorus reagent, such as phosphorus oxychloride, with a sulfur reagent, such as thiol, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate optimization techniques to enhance yield and purity. This may include the use of catalysts, temperature control, and advanced purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate involves its interaction with molecular targets through its phosphorus and sulfur atoms. These atoms can act as electrophiles, nucleophiles, or radicals, depending on the reaction conditions. The compound can inhibit enzymes by binding to their active sites or interfere with biological pathways by modifying key molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate is unique due to its specific combination of phosphorus, sulfur, and pyridinylmethyl groups, which confer distinct chemical properties and reactivity. The trihydrate form also influences its physical properties, such as solubility and stability.

Properties

CAS No.

119395-98-1

Molecular Formula

C6H6Li2NO3PS

Molecular Weight

217.1 g/mol

IUPAC Name

dilithium;dioxido-oxo-(pyridin-4-ylmethylsulfanyl)-λ5-phosphane

InChI

InChI=1S/C6H8NO3PS.2Li/c8-11(9,10)12-5-6-1-3-7-4-2-6;;/h1-4H,5H2,(H2,8,9,10);;/q;2*+1/p-2

InChI Key

VHOIERFAFNXXLK-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C1=CN=CC=C1CSP(=O)([O-])[O-]

Origin of Product

United States

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